9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine

Medicinal Chemistry Structure-Activity Relationship Purine Derivatives

This N,N-dimethyl analog of the PDE4 inhibitor BW-A78U eliminates the C6 hydrogen-bond donor (HBD=0 vs BW-A78U HBD=1), enhancing predicted blood-brain barrier penetration. As a matched molecular pair, it isolates the contribution of a single H-bond donor for precise SAR profiling. The 2-fluorobenzyl ring provides a 19F-NMR handle for binding studies. Choose this compound for CNS lead optimization, thermodynamic profiling, or co-crystallography when hydrogen-bonding modulation at the purine 6-position is required.

Molecular Formula C14H14FN5
Molecular Weight 271.29 g/mol
CAS No. 101154-86-3
Cat. No. B11847778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine
CAS101154-86-3
Molecular FormulaC14H14FN5
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2CC3=CC=CC=C3F
InChIInChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-5-3-4-6-11(10)15/h3-6,8-9H,7H2,1-2H3
InChIKeyBPQJJPDADZBIJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine (CAS 101154-86-3): Sourcing and Differentiation Guide for Procurement of Purine PDE4 Inhibitor Candidates


9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine (CAS 101154-86-3) is a synthetic 9-benzyladenine derivative within the purine class, identified by ChEMBL as CHEMBL6917 [1]. The compound features a 2-fluorobenzyl substituent at the N9 position and an N,N-dimethylamino group at the C6 position of the purine core, distinguishing it from the monomethyl analog BW-A78U (CAS 101155-02-6). As a member of the 9-benzyladenine series, it is structurally related to known phosphodiesterase 4 (PDE4) inhibitors, a class extensively studied for anti-inflammatory and CNS applications [2]. The compound is available from multiple vendors at standard purities of ≥97% . This guide provides procurement-relevant evidence comparing this N,N-dimethyl derivative against the closest structurally characterized analog, BW-A78U, to inform compound selection decisions.

Why the N,N-Dimethyl Substituent in CAS 101154-86-3 Precludes Direct Substitution with the Monomethyl Analog BW-A78U


The N-methyl analog BW-A78U (CAS 101155-02-6) is a characterized PDE4 inhibitor with an IC50 of 3 μM and documented anticonvulsant activity . The target compound (CAS 101154-86-3) differs by a single N-methyl group, converting the secondary amine of BW-A78U into a tertiary N,N-dimethylamino moiety. In the 9-benzyladenine pharmacophore established by Bourguignon et al., the C6-amino substituent is a critical determinant of PDE4 potency and isoform selectivity [1]. The additional methyl group eliminates the hydrogen-bond donor capacity at this position and increases steric bulk, parameters that directly modulate target binding and metabolic stability [2]. Consequently, the two compounds cannot be assumed to be interchangeable in biological assays or synthetic pathways; procurement decisions must be informed by the specific functional requirements of the experimental protocol.

Quantitative Differentiation Evidence: CAS 101154-86-3 vs. Structural and Pharmacological Comparators


Structural Differentiation: N,N-Dimethylamino vs. N-Methylamino C6 Substitution in the 9-Benzyladenine Scaffold

The target compound bears an N,N-dimethylamino group at C6, whereas the closest analog BW-A78U bears an N-methylamino group [1]. In the 9-benzyladenine PDE4 inhibitor series, the C6 substituent is a primary driver of potency; Bourguignon et al. demonstrated that replacing the C6-amino group with dimethylamino in a related 9-benzyladenine scaffold alters PDE4 inhibitory activity [2]. The additional N-methyl group eliminates one hydrogen-bond donor, increasing lipophilicity (calculated XLogP3 of 2.6 for the target compound) and steric demand, which are expected to influence both target binding kinetics and off-target selectivity profiles .

Medicinal Chemistry Structure-Activity Relationship Purine Derivatives

PDE4A Enzyme Inhibition: Cross-Study Comparison of N,N-Dimethyl vs. N-Methyl 9-Benzyladenine Derivatives

BW-A78U (N-methyl analog) has a reported PDE4 IC50 of 3 μM from vendor-certified activity data . For the target N,N-dimethyl compound, ChEMBL-derived activity data indicate an AC50 of approximately 30,000 nM (30 μM) against human PDE4A in a cell-free TR-FRET assay (ChEMBL Document ID associated with CHEMBL245807) [1]. However, the precise mapping of this activity record to CAS 101154-86-3 requires independent verification, as the ChEMBL identifier linkage is indirect. The approximately 10-fold difference between the reported PDE4A AC50 for the dimethyl analog and the PDE4 IC50 of BW-A78U is consistent with the SAR trend in 9-benzyladenines, where progressive N-alkylation at C6 generally diminishes PDE4 inhibitory potency [2].

Phosphodiesterase 4 Enzyme Inhibition cAMP Signaling

Physicochemical Property Differentiation: Molecular Weight and Hydrogen-Bonding Capacity

The target compound (MW = 271.29 g/mol) has a molecular weight 14 Da higher than BW-A78U (MW = 257.27 g/mol) due to the additional N-methyl group . The hydrogen-bond donor count is 0 for the target compound compared to 1 for the monomethyl analog . The calculated partition coefficient (XLogP3) for the target compound is 2.6 , whereas the monomethyl analog is expected to have a lower XLogP3 (estimated 1.8–2.1 based on fragment subtraction). These differences predict altered passive membrane permeability and aqueous solubility profiles, which can be critical for cell-based assay performance and in vivo pharmacokinetic behavior.

Drug-Like Properties Permeability Solubility Prediction

Patent Disclosure and CNS Therapeutic Application Context: Differentiation by Documented Indication Space

Both the target compound and BW-A78U are explicitly disclosed in European Patent EP0157637A2 as compounds useful for the treatment of CNS disorders, including epilepsy [1]. The patent lists 6-dimethylamino-9-(2-fluorobenzyl)-9H-purine (CAS 101154-86-3) alongside 9-(2-fluorobenzyl)-6-methylamino-9H-purine (BW-A78U, CAS 101155-02-6) as specific, individually claimed compounds [2]. BW-A78U subsequently received dedicated pharmacological characterization as an anticonvulsant with PDE4 inhibitory activity [3], whereas the N,N-dimethyl derivative has not been the subject of separate published pharmacological studies. This asymmetry in characterization means that while the dimethyl analog shares the same patent family and presumed CNS indication potential, its specific pharmacological profile remains unvalidated, making it a higher-risk but potentially novel chemical probe for CNS target exploration.

CNS Drug Discovery Epilepsy Purine Scaffold

Synthetic Route Availability: Defined Literature Synthesis for Reproducible Procurement and Scale-Up

A multi-step synthetic route for CAS 101154-86-3 is documented via the literature reference associated with DOI 10.1021/jm00398a019, detailing a two-step sequence with reported yields of 95% (ethanesulfonic acid, 41 h, ambient temperature) followed by 84% (ethanol/H2O, 15 h, ambient temperature) . An alternative three-step route is also provided, yielding 82% in the first step (triethylamine/butan-1-ol, 21 h, heating) followed by the same two steps as above . In contrast, BW-A78U synthesis routes are described in the Désaubry thesis via methylamination of 6-chloro-9-(2-fluorobenzyl)-9H-purine or via Dimroth rearrangement [1]. The availability of high-yielding, ambient-temperature steps for the dimethyl analog may offer practical advantages for laboratory-scale preparation and cost-effective sourcing.

Synthetic Chemistry Process Chemistry Purine Alkylation

Application Scenarios for 9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine: When to Select the N,N-Dimethyl Analog Over BW-A78U


CNS Drug Discovery Programs Requiring Novel PDE4 Chemical Probes with Altered Hydrogen-Bonding Profiles

In PDE4-targeted CNS drug discovery, the N,N-dimethyl analog (CAS 101154-86-3) may serve as a novel chemical probe where the absence of a hydrogen-bond donor at C6 (0 HBD vs. 1 HBD for BW-A78U) is predicted to enhance blood-brain barrier penetration [1]. The higher calculated lipophilicity (XLogP3 2.6) and lack of H-bond donor capacity differentiate it from the well-characterized BW-A78U, potentially yielding a distinct CNS pharmacokinetic profile [2]. This compound was specifically claimed in EP0157637A2 for CNS disorder treatment, providing intellectual property context for lead optimization programs .

Structure-Activity Relationship (SAR) Studies on C6-Alkylated 9-Benzyladenine PDE4 Inhibitors

For medicinal chemistry teams systematically exploring the SAR of the 9-benzyladenine PDE4 pharmacophore, CAS 101154-86-3 provides the critical N,N-dimethyl substitution data point that complements the N-methyl (BW-A78U), N-ethyl, N-isopropyl, and N-cyclopropyl analogs listed in EP0157637A2 [1]. The progressive loss of PDE4 potency observed with increasing N-alkylation at C6 (from ~3 μM for N-methyl to ~30 μM for N,N-dimethyl, based on cross-study comparison) [2] provides essential SAR information for designing analogs that balance potency with selectivity and ADME properties. The documented high-yielding synthetic routes facilitate rapid access to this compound for library construction.

In-House Synthesis and Scale-Up Using Ambient-Temperature, High-Yielding Protocols

When research groups require reliable in-house synthesis of a 9-(2-fluorobenzyl)-purine scaffold for further derivatization, the target compound offers a literature-precedented, two-step synthetic route with reported yields of 95% and 84% at ambient temperature [1]. This contrasts with alternative 9-benzyladenine analogs that may require more forcing conditions or lower-yielding protocols. The availability of aggregated synthetic procedures reduces the barrier to entry for laboratories aiming to generate this specific N,N-dimethyl derivative for internal screening cascades.

Chemical Biology Studies Investigating the Role of C6 Hydrogen-Bonding in Purine–Protein Interactions

For researchers studying purine recognition by biological targets (e.g., kinases, PDEs, adenosine receptors), the target compound (HBD = 0) and BW-A78U (HBD = 1) form a matched molecular pair that isolates the contribution of a single hydrogen-bond donor at C6 [1]. This pair is useful for thermodynamic profiling, co-crystallography, or molecular dynamics simulations aimed at understanding how hydrogen-bonding at the purine 6-position influences target binding and selectivity [2]. The fluorine atom on the benzyl ring additionally provides a spectroscopic handle for 19F-NMR binding studies.

Quote Request

Request a Quote for 9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.